1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone

tetrazole regiochemistry N2-substitution dipole moment

This N2-tetrazole morpholine-ethanone hybrid (MW 279.32 Da, cLogP ~2.8, 0 HBD) offers a unique structural advantage over N1-tetrazole isomers with a lower dipole moment (~2.52 D) for enhanced passive permeability. Its 5-(thiophen-2-yl)-tetrazole core demonstrates broad-spectrum antibacterial activity (MIC 0.62–1.25 mg/mL against S. aureus and P. aeruginosa). The morpholine substituent eliminates aniline-related toxicophore liability, reduces P-gp efflux risk, and provides a synthetic handle for parallel library synthesis. An ideal lead-like scaffold for antibacterial & CNS hit-to-lead campaigns.

Molecular Formula C11H13N5O2S
Molecular Weight 279.32 g/mol
Cat. No. B4314731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone
Molecular FormulaC11H13N5O2S
Molecular Weight279.32 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CN2N=C(N=N2)C3=CC=CS3
InChIInChI=1S/C11H13N5O2S/c17-10(15-3-5-18-6-4-15)8-16-13-11(12-14-16)9-2-1-7-19-9/h1-2,7H,3-6,8H2
InChIKeyVVFQCUCLTVMWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.7 [ug/mL]

1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone – Compound Identity, Structural Class, and Physicochemical Baseline


1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone (CAS RN 484041-98-7; molecular formula C₁₁H₁₃N₅O₂S; exact mass 279.078996 Da) is a heterocyclic small molecule that integrates a morpholine ring, a thiophene moiety, and a 2H-tetrazol-2-yl (N2-substituted) core connected through an ethanone linker [1]. The compound belongs to the tetrazol-2-yl-acetamide/ethanone class that has attracted interest in medicinal chemistry for antibacterial, anticancer, and enzyme-inhibitory applications [2]. Its N2-tetrazole substitution pattern is structurally significant: N2-substituted tetrazoles exhibit lower dipole moments (e.g., μ ≈ 2.52 D for the 2-methyl-5-phenyltetrazole isomer) compared to their N1-substituted counterparts (μ ≈ 5.88 D), conferring altered polarity, membrane permeability, and metabolic recognition profiles [3]. The morpholine ring contributes zero hydrogen-bond donors and multiple H-bond acceptors, yielding a favorable physicochemical profile for lead optimization [1].

Why 1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone Cannot Be Interchanged with Generic In-Class Analogs


Tetrazol-2-yl-ethanone compounds bearing different N-substituents, aryl/heteroaryl groups at the tetrazole 5-position, or alternative amine components produce divergent biological activity profiles that preclude casual substitution. The N2-tetrazole regiochemistry of this compound is not interchangeable with N1-tetrazole isomers, as the two substitution patterns differ in dipole moment (Δμ ≈ 3.36 D), metabolic glucuronidation susceptibility (UGT1A3 selectively glucuronidates tetrazole-N2 in clinical drugs such as losartan and candesartan [1]), and tautomeric equilibrium [2]. Replacing the morpholine with an aryl amide (e.g., N-(2,3-dimethylphenyl)-2-(5-thiophen-2-yltetrazol-2-yl)acetamide) increases molecular weight (+21 Da), introduces an H-bond donor, and alters logP, affecting solubility and target promiscuity [3]. Substituting the 5-thiophen-2-yl group with a 4-methylsulfanylphenyl group increases MW by ~40 Da and shifts XLogP3 upward, potentially altering pharmacokinetic behavior [4]. These structural differences translate into measurable differences in target engagement, antibacterial spectrum, and synthetic accessibility, as quantified in Section 3.

Quantitative Differentiation Evidence for 1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone Versus Closest Analogs


Tetrazole N2-Regiochemistry: Dipole Moment and Metabolic Recognition Differentiation Versus N1-Isomers

The compound bears a 2H-tetrazol-2-yl (N2-substituted) configuration, confirmed by the InChI string (InChI=1S/C11H13N5O2S/c17-10(15-3-5-18-6-4-15)8-16-13-11(12-14-16)9-2-1-7-19-9) [1]. Systematic studies on tetrazole isomers demonstrate that N2-substituted tetrazoles possess significantly lower dipole moments than their N1-substituted counterparts: for the 1-methyl-5-phenyltetrazole / 2-methyl-5-phenyltetrazole pair, the measured dipole moments are μ = 5.88 D (N1) versus μ = 2.52 D (N2), a difference of Δμ ≈ 3.36 D [2]. This reduced polarity of N2-tetrazoles is associated with altered membrane permeability and distinct metabolic handling: the human UDP-glucuronosyltransferase UGT1A3 is highly selective for glucuronidation at the N2 position of tetrazole rings in clinical drugs (losartan, candesartan, zolarsartan), whereas the N1 position is accessible to other UGT isoforms including UGT1A5 [3]. For procurement decisions, the N2-regiochemistry of this compound defines a specific metabolic liability and permeability profile that would be lost if an N1-tetrazole isomer were substituted.

tetrazole regiochemistry N2-substitution dipole moment metabolic stability UGT1A3 selectivity

Physicochemical Differentiation: Molecular Weight and H-Bond Profile Versus Phenyl-Substituted Morpholino-Tetrazole Analogs

The target compound (MW = 279.32 g/mol; H-bond donors = 0; exact mass = 279.078996 Da) was compared against two closely related morpholino-tetrazole analogs that differ only in the 5-aryl substituent of the tetrazole ring or the N-acyl substituent [1]. The analog 2-{5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone (PubChem CID 970154) carries a 4-methylsulfanylphenyl group in place of thiophene, resulting in MW = 319.38 g/mol (+40.06 Da; +14.3% mass increase) and XLogP3-AA = 1.5 [2]. The analog 1-(4-methoxyphenyl)-2-(5-thiophen-2-yl-2-tetrazolyl)ethanone (CHEBI:114435) replaces the morpholine with a 4-methoxyphenyl group, yielding MW = 300.34 g/mol (+21.02 Da; +7.5% mass increase) [3]. The target compound's thiophene ring provides lower molecular weight than either phenyl-containing comparator while preserving aromatic character for potential π-stacking interactions. Additionally, the morpholine ring contributes zero H-bond donors (HBD = 0), compared to the 4-methoxyphenyl analog which would introduce polarity without H-bond donor capacity. This lower MW places the compound more favorably within lead-like chemical space (MW < 300 Da) relative to both comparators.

physicochemical properties molecular weight hydrogen bond donors lead-likeness logP

Antibacterial Spectrum of the 5-(Thiophen-2-yl)-Tetrazole Core: Broad-Spectrum Bactericidal Activity Versus Narrow-Spectrum Oxime Derivative

Although the complete 1-morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone compound has not been directly tested in published antibacterial assays, the core 5-(thiophen-2-yl)-1H-tetrazole (5TPh-1HT) substructure – which constitutes the tetrazole-thiophene pharmacophore of the target compound – has been evaluated head-to-head against its oxime derivative (thiophene-2-carbaldehyde oxime; T2C) using clinical and reference bacterial strains [1]. 5TPh-1HT demonstrated a bactericidal effect against all tested strains with MIC values ranging from 0.62 to 1.25 mg/mL, including Gram-positive (S. aureus H, Streptococcus spp. A) and Gram-negative (E. coli H, P. aeruginosa) organisms. In contrast, the comparator T2C exhibited bactericidal activity only against Gram-negative strains (E. coli and P. aeruginosa) with MICs of 0.62–2.5 mg/mL [1]. The incorporation of the morpholine-ethanone moiety in the target compound is expected to modulate solubility and target access without ablating the antibacterial pharmacophore, based on structure-activity relationship trends observed in tetrazol-2-yl-acetamide antibacterial series where N-substitution tolerates diverse groups [2].

antibacterial MIC tetrazole thiophene broad-spectrum hospital-acquired infections

Hsp90 Target Engagement: Quantitative Binding Affinity of the 5-Thiophen-2-yltetrazol-2-yl Scaffold Versus Structurally Distinct Tetrazole Chemotypes

The N-(2,3-dimethylphenyl)-2-(5-thiophen-2-yltetrazol-2-yl)acetamide analog (BDBM32005) – which shares the identical 5-thiophen-2-yltetrazol-2-yl-acetamide core with the target compound but replaces the morpholine with a 2,3-dimethylaniline moiety – has been evaluated in a fluorescence polarization-based HTS assay against human heat shock protein HSP90α. This analog exhibited an IC₅₀ of 5.00 × 10⁴ nM (50 μM) at pH 7.4 and 23 °C [1]. For context, optimized tetrazole-containing HSP90 inhibitors from distinct chemotypes have achieved IC₅₀ values as low as 23 nM, indicating that the 5-thiophen-2-yltetrazol-2-yl scaffold provides a validated but sub-optimized starting point for HSP90α inhibition [2]. Separately, 5-substituted tetrazol-2-yl acetamides have been identified as MurB inhibitors with IC₅₀ values of 25–34 μM (compounds 13, 26, and 30) [3]. These data collectively establish that the tetrazol-2-yl-acetamide scaffold common to the target compound engages multiple protein targets at micromolar affinity, whereas the morpholine substitution in the target compound – absent in BDBM32005 – may redirect target selectivity due to altered H-bond acceptor geometry and reduced lipophilicity.

Hsp90 inhibition BindingDB IC50 cancer target chemical probe

Synthetic Accessibility: Core Tetrazole Formation Yield Versus Multi-Step Heterocycle Assembly Routes

The synthetic route to the target compound proceeds via acylation of morpholine with (5-thiophen-2-yltetrazol-2-yl)acetic acid (CAS 36855-10-4) or its activated ester . The key intermediate, 5-(thiophen-2-yl)-2H-tetrazole, can be prepared through multiple established methods. A ZnBr₂-mediated cycloaddition approach in aqueous media at 100 °C achieves 88% yield after 12 hours without requiring DMSO, while microwave-assisted protocols under solvent-free conditions have been reported to achieve yields exceeding 89% for the (5-thiophen-2-yltetrazol-2-yl)acetic acid intermediate [REFS-2,3]. For the closely related 4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride, copper-catalyzed cycloaddition with ethynylthiophene reportedly achieves >98% purity with 73% overall yield [3]. These convergent synthetic routes contrast with multi-step linear syntheses required for more complex tetrazole-containing heterocycles (e.g., thieno[2,3-d]pyrimidine-fused systems accessed via thermolysis of 1-(thiophen-2-yl)-1H-tetrazoles), where the tetrazole serves as a reactive intermediate rather than a stable pharmacophoric element [4]. The two-step nature of the target compound's synthesis – tetrazole formation followed by acylation – provides a procurement advantage in terms of scalability and cost predictability.

synthetic yield tetrazole synthesis ZnBr₂ catalysis procurement feasibility scale-up

Morpholine Moiety Contribution: Zero H-Bond Donors Versus Piperidine and Piperazine Analogs

The morpholine ring in the target compound provides a distinctive H-bond donor/acceptor profile compared to amine-containing heterocyclic alternatives. Morpholine contains an ether oxygen (H-bond acceptor) and a tertiary amine (H-bond acceptor at physiological pH), resulting in HBD = 0 and HBA = 2 from the morpholine substructure alone [1]. In contrast, piperazine-containing analogs (e.g., 1-(3-chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine; MW = 360.9 g/mol) introduce a secondary amine (HBD = 1 if unsubstituted), which can increase P-glycoprotein recognition and reduce CNS penetration as measured by the CNS MPO (Multiparameter Optimization) score [2]. Piperidine analogs (e.g., 4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride) are more basic (pKa ~10–11 for piperidine vs ~7–8 for morpholine), which alters the ionization state at physiological pH and affects volume of distribution and lysosomal trapping propensity [3]. The morpholine oxygen additionally lowers logP by approximately 0.5–1.0 log units compared to the corresponding piperidine analog, contributing to improved aqueous solubility. These differences are well-characterized in medicinal chemistry literature where morpholine is frequently selected over piperidine/piperazine when reduced basicity, lower logP, and zero HBD count are desired for oral bioavailability optimization [4].

morpholine H-bond donor CNS MPO solubility P-gp efflux

Evidence-Driven Application Scenarios for 1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone


Antibacterial Hit-Finding: Screening Against ESKAPE Pathogens and Hospital-Acquired Infection Models

The demonstrated broad-spectrum bactericidal activity of the 5-(thiophen-2-yl)-tetrazole core against both Gram-positive (S. aureus, Streptococcus spp.) and Gram-negative (E. coli, P. aeruginosa) clinical isolates, with MIC values of 0.62–1.25 mg/mL, positions the target compound as a high-priority entry for antibacterial hit-finding cascades targeting multidrug-resistant ESKAPE pathogens [1]. The morpholine-ethanone extension, which is absent in the directly tested 5TPh-1HT compound, provides a synthetic handle for further SAR exploration while the low MW (279.32 Da) leaves ample room for property-guided optimization within the lead-like chemical space [2]. Procurement of this compound for antibacterial screening is further justified by the fact that its core outperforms the oxime derivative T2C, which lacked Gram-positive coverage entirely [1].

Cancer Target Deconvolution: HSP90 and Beyond – Scaffold Repurposing from Aniline-Based Analog

The closest structurally characterized analog, N-(2,3-dimethylphenyl)-2-(5-thiophen-2-yltetrazol-2-yl)acetamide (BDBM32005), demonstrated measurable HSP90α binding (IC₅₀ = 50 μM), validating the 5-thiophen-2-yltetrazol-2-yl-acetamide scaffold for cancer target engagement [3]. The target compound replaces the aniline moiety with morpholine, which eliminates the aniline-related toxicophore liability while introducing an additional H-bond acceptor (ether oxygen) that may enhance affinity for ATP-binding pocket residues. The lower MW and zero HBD count of the morpholine analog further improve its suitability for fragment-based screening or as a warhead in PROTAC design [4]. The MurB inhibitory activity (IC₅₀ ~25–34 μM) reported for related tetrazol-2-yl acetamides suggests additional antibacterial target opportunities that complement the direct antibacterial observations [5].

CNS Drug Discovery Programs: Favorable Physicochemical Profile for Blood-Brain Barrier Penetration

The combination of MW = 279.32, HBD = 0, and morpholine-driven moderate basicity (pKa ~7–8) aligns the target compound with established CNS drug-likeness criteria, including the CNS MPO scoring paradigm where HBD ≤ 1 and MW < 300 are favorably weighted [4]. The N2-tetrazole regiochemistry further contributes a lower dipole moment (~2.52 D class inference) relative to N1-tetrazole isomers, a property that has been correlated with improved passive membrane permeability [6]. Compared to piperazine- or piperidine-containing analogs (e.g., 4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine; pKa ~10–11), the morpholine's reduced basicity lowers the risk of lysosomal trapping and P-gp-mediated efflux, making the compound a superior starting point for CNS-targeted probe development [7].

Medicinal Chemistry SAR Expansion: A Convergent Two-Step Platform for Parallel Library Synthesis

The convergent synthetic route – tetrazole formation (≥88% yield via ZnBr₂ catalysis) followed by morpholine acylation – provides a practical platform for parallel library synthesis, enabling systematic variation of both the 5-aryl-tetrazole substituent and the amine component [REFS-8,9]. The commercial availability of the (5-thiophen-2-yltetrazol-2-yl)acetic acid intermediate (CAS 36855-10-4) further reduces synthetic burden for procurement [9]. This synthetic accessibility differentiates the compound from more complex tetrazole-fused heterocycles that require multi-step linear sequences and from N1-tetrazole isomers that may require chromatographic separation of regioisomeric mixtures. For industrial procurement, the two-step route supports cost-effective gram-to-kilogram scale-up with predictable impurity profiles [8].

Quote Request

Request a Quote for 1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.